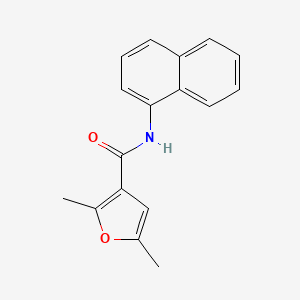

![molecular formula C12H18N2O3S2 B5601054 N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)

N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that can include the formation of piperidine derivatives, sulfonylation reactions, and the introduction of thiophene groups. For example, derivatives of piperidine have been synthesized through reactions that involve conjugate additions and intramolecular acylation, leading to the formation of complex structures such as pyrroles and piperidines under controlled conditions (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods can provide detailed insights into the conformation, stereochemistry, and electronic properties of the molecule. For instance, NMR spectroscopy has been employed to characterize the structural aspects of piperidine derivatives, revealing the influence of substituents on the molecular conformation and reactivity (Khalid et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide and its analogs can be influenced by the functional groups present in the molecule. Piperidine derivatives, for example, can undergo various reactions including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. Such reactions are crucial for the functionalization and further derivatization of the core structure (Williams et al., 2003).

科学的研究の応用

Chemistry and Synthesis Innovations

The chemistry of sulfur-nitrogen compounds, including sulfenamides, has been extensively studied for its potential in creating new synthetic pathways and materials. The development of sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines from sulfenamides has introduced new classes of compounds for asymmetric synthesis and oxidation reactions, significantly impacting the synthesis of biologically active compounds and nitrogen heterocycles such as aziridines, pyrrolidines, and piperidines (Davis, 2006).

Catalysis and Enantioselective Synthesis

Enantioselective catalysis has seen remarkable advancements with the development of Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These catalysts have demonstrated high enantioselectivity in the hydrosilylation of N-aryl imines, showcasing the critical role of the arene sulfonyl group for achieving high yields and selectivities. This highlights the compound's utility in synthesizing a broad range of substrates with significant implications for pharmaceutical synthesis and materials science (Wang et al., 2006).

Anticancer Applications

Research into the anticancer properties of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has identified potential anticancer agents. These compounds have demonstrated strong activity against cancer cells, with some derivatives showing lower IC50 values compared to traditional chemotherapy agents, indicating their potential as new therapeutic options for cancer treatment (Rehman et al., 2018).

Materials Science Applications

Polyamides incorporating sulfone and ether linkages have been synthesized to create materials with desirable properties such as flexibility, solubility, and thermal stability. These polymers, derived from aromatic dicarboxylic acids and diamines, including those related to the N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide structure, offer potential applications in high-performance materials and coatings (Hsiao & Huang, 1997).

Antimicrobial Research

Sulfonamide derivatives, including those related to this compound, have been explored for their antimicrobial properties. New N,N-diethyl amide bearing sulfonamides have shown marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).

特性

IUPAC Name |

N-methyl-4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-9-3-5-14(6-4-9)19(16,17)10-7-11(18-8-10)12(15)13-2/h7-9H,3-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTURIOEKHNZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

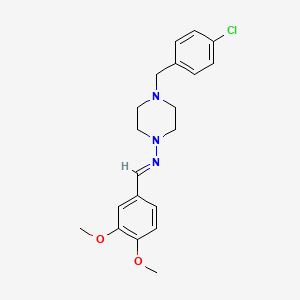

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)

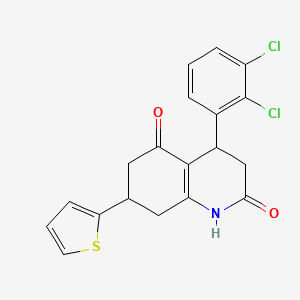

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)

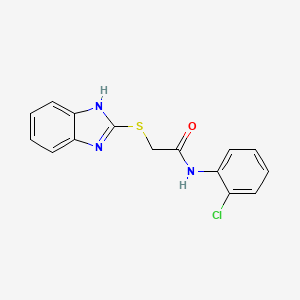

![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)

![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)